molecular formula C8H5BrFN B1375530 3-(Bromomethyl)-2-fluorobenzonitrile CAS No. 1246527-18-3

3-(Bromomethyl)-2-fluorobenzonitrile

Cat. No.: B1375530
CAS No.: 1246527-18-3
M. Wt: 214.03 g/mol
InChI Key: WPLJIURLNNOZJL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-fluorobenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromomethyl group (-CH2Br) and a fluorine atom attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile. One common method is as follows:

    Starting Material: 2-fluorobenzonitrile.

    Reagent: N-bromosuccinimide (NBS) is often used as the brominating agent.

    Solvent: The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

    Catalyst: A radical initiator like benzoyl peroxide (BPO) can be used to facilitate the reaction.

    Reaction Conditions: The reaction mixture is typically heated to reflux to ensure complete bromination.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Substituted derivatives such as 3-(azidomethyl)-2-fluorobenzonitrile.

    Reduction: 3-(Aminomethyl)-2-fluorobenzonitrile.

    Oxidation: 3-(Carboxymethyl)-2-fluorobenzonitrile.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-2-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex

Properties

IUPAC Name

3-(bromomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLJIURLNNOZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246527-18-3
Record name 3-(bromomethyl)-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-fluoro-3-methylbenzonitrile (200 mg, 1.5 mmol) in 1,2-dichloroethane (30 ml) was added NBS (266 mg, 1.49 mmol) and AIBN (29 mg, 0.15 mmol) at RT. The reaction mixture was then heated to 80° C., and the reaction mixture was stirred for 2 h. After complete consumption of the starting material (by TLC), the reaction mixture was cooled to RT. The volatiles were removed under reduced pressure to obtain the crude material. Purification by silica gel column chromatography eluting with 2-3% EtOAc/hexane afforded compound I-6 (250 mg, 1.15 mmol, 78%) as colorless liquid. 1H NMR (500 MHz, CDCl3): δ 7.69-7.65 (m, 1H), 7.62-7.58 (m, 1H), 7.28-7.25 (m, 1H), 4.50 (s, 2H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NBS (1.729 g, 9.71 mmol) was added to a solution of 2-fluoro-3-methylbenzonitrile (1.25 g, 9.25 mmol) in acetonitrile (25 mL). The obtained mixture was refluxed, and then benzoic peroxyanhydride (0.045 g, 0.18 mmol) was added. The reaction mixture was refluxed overnight, then cooled to r.t. and water was added. The aqueous phase was discarded and the organic phase was dried over MgSO4 and concentrated. The crude product was purified by flash chromatography using a gradient of EtOAc in heptane as eluent to give the title compound (1.39 g, 70% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 4.75 (s, 2 H) 7.43 (t, 1 H) 7.93 (t, 2 H); MS (EI) m/z 213 M+.
Name
Quantity
1.729 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.045 g
Type
catalyst
Reaction Step Three
Yield
70%

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